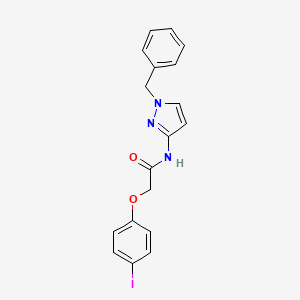![molecular formula C23H17NO3 B6032426 2-[3-(3,4-dimethylbenzoyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6032426.png)
2-[3-(3,4-dimethylbenzoyl)phenyl]-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(3,4-dimethylbenzoyl)phenyl]-1H-isoindole-1,3(2H)-dione, commonly referred to as DMBI, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in various fields. DMBI is a heterocyclic compound that belongs to the isoindoline family, which has been extensively studied due to its unique physical and chemical properties.
Wirkmechanismus
The mechanism of action of DMBI involves the inhibition of tubulin polymerization, which is crucial for cell division and proliferation. DMBI binds to the colchicine binding site on tubulin, leading to the disruption of microtubule assembly and the induction of cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
DMBI has been shown to exhibit potent antiproliferative effects against various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, DMBI has been shown to possess excellent selectivity towards cancer cells, making it a potential candidate for the development of targeted cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
DMBI possesses several advantages for laboratory experiments, including its high purity, stability, and solubility in various solvents. However, DMBI also has several limitations, including its high cost and the need for specialized equipment and expertise for its synthesis.
Zukünftige Richtungen
The potential applications of DMBI are vast and varied, with several future directions for research. One potential area of research is the development of new cancer therapies based on DMBI's potent anticancer properties. Furthermore, DMBI's unique physical and chemical properties make it a potential candidate for the development of new materials and organic electronics. Overall, DMBI's diverse applications and potential for future research make it a fascinating compound for scientific study.
Synthesemethoden
DMBI can be synthesized through various methods, including the reaction between phthalic anhydride and 3,4-dimethylbenzoyl chloride in the presence of a catalyst. The reaction results in the formation of DMBI in high yields.
Wissenschaftliche Forschungsanwendungen
DMBI has been extensively studied due to its diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, DMBI has been shown to possess potent anticancer properties, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
2-[3-(3,4-dimethylbenzoyl)phenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3/c1-14-10-11-17(12-15(14)2)21(25)16-6-5-7-18(13-16)24-22(26)19-8-3-4-9-20(19)23(24)27/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTGKXSMGYBFBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-4-{[5-(4-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B6032345.png)

![2-chlorobenzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6032359.png)
![2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-methyl-N-phenylacetamide](/img/structure/B6032363.png)

![2-methyl-N-{1-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6032393.png)
![2-(4-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B6032407.png)

![5-[(5-fluoro-2-nitrophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6032418.png)
![4-[1-(mesitylsulfonyl)-2-pyrrolidinyl]-3,5-dimethylisoxazole](/img/structure/B6032439.png)
![N-[2-(3-methyl-2-pyridinyl)ethyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide trifluoroacetate](/img/structure/B6032445.png)
![4-[4-(methylthio)phenyl]-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6032451.png)
![methyl 3-{3-[2-cyano-3-(2-naphthylamino)-3-oxo-1-propen-1-yl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B6032459.png)
![3-{1-[3-(1,2-oxazinan-2-yl)propanoyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6032460.png)